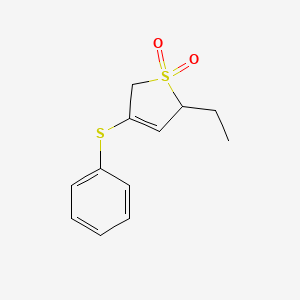![molecular formula C18H14F3NO4 B14317031 4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate CAS No. 113180-60-2](/img/structure/B14317031.png)
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate is an organic compound that features both acetamidophenyl and trifluoroacetylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate typically involves the esterification of 4-acetamidophenol with 4-(trifluoroacetyl)phenyl acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted acetamidophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenol: Known for its analgesic and antipyretic properties.
4-(Trifluoroacetyl)phenyl acetate: Used in organic synthesis and as a reagent.
Uniqueness
4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate is unique due to the presence of both acetamidophenyl and trifluoroacetylphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113180-60-2 |
|---|---|
Molekularformel |
C18H14F3NO4 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 2-[4-(2,2,2-trifluoroacetyl)phenyl]acetate |
InChI |
InChI=1S/C18H14F3NO4/c1-11(23)22-14-6-8-15(9-7-14)26-16(24)10-12-2-4-13(5-3-12)17(25)18(19,20)21/h2-9H,10H2,1H3,(H,22,23) |
InChI-Schlüssel |
CFWKJLQGOCMQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)

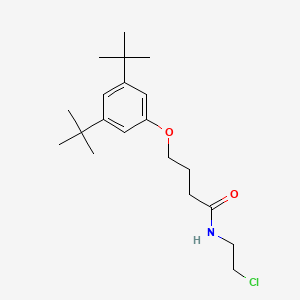


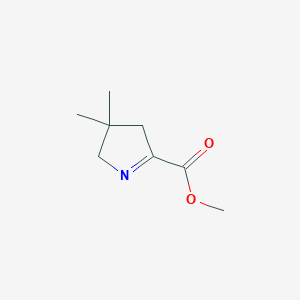
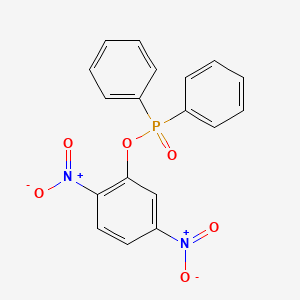
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
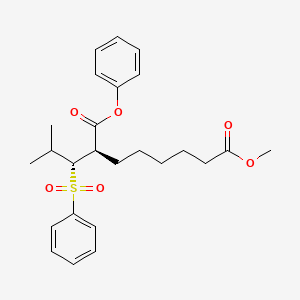
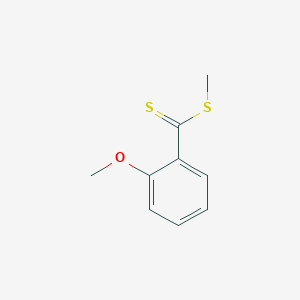
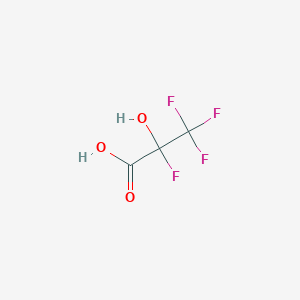
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
